molecular formula C23H24ClFN4O2S B2840623 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1216842-71-5

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride

Cat. No.: B2840623
CAS No.: 1216842-71-5
M. Wt: 474.98
InChI Key: ADHJUOMQWRMLPH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
The exact mass of the compound N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18FN5O
  • Molecular Weight : 365.39 g/mol
  • CAS Number : 1210453-65-8
  • LogP : 0.98
  • Polar Surface Area : 59 Ų

These properties suggest a compound with moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzothiazole exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. In particular, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Activity :
    • In vitro studies have shown that the compound possesses antifungal properties against pathogens such as Candida albicans. The MIC values indicated that it could be a potential candidate for treating fungal infections .

Anticancer Potential

The imidazole moiety has been associated with anticancer activity in various studies. Compounds containing this structure have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that similar compounds can target pathways involved in tumor growth, making this derivative a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the imidazole ring is essential for antimicrobial activity.
  • The benzothiazole moiety contributes to enhanced interaction with biological targets, potentially increasing potency against specific pathogens.

Table 1 summarizes the SAR findings related to similar compounds:

CompoundKey Structural FeaturesBiological ActivityMIC (µg/ml)
AImidazole, FluorophenylAntibacterial50
BBenzothiazoleAntifungal100
CImidazole, BenzothiazoleAnticancerIC50 = 20

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Study on Antibacterial Efficacy :
    • A comprehensive study highlighted the antibacterial efficacy of imidazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures had lower MIC values than traditional antibiotics, suggesting potential as new therapeutic agents .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines demonstrated that compounds with the benzothiazole and imidazole structures induced significant cytotoxicity. This provides a rationale for further development and clinical testing of derivatives like the one discussed .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S.ClH/c1-16-4-9-19(30-2)21-22(16)31-23(26-21)28(12-3-11-27-13-10-25-15-27)20(29)14-17-5-7-18(24)8-6-17;/h4-10,13,15H,3,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHJUOMQWRMLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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